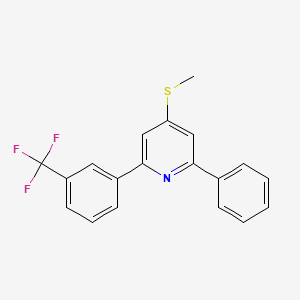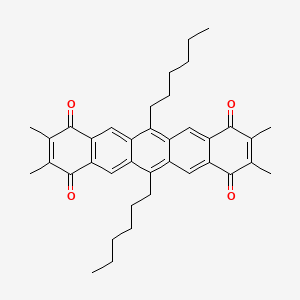![molecular formula C12H16Br2O2 B14287113 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol CAS No. 137958-81-7](/img/structure/B14287113.png)
2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol is an organic compound characterized by the presence of bromomethyl groups and a phenolic structure
Preparation Methods
The synthesis of 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol typically involves the bromination of a precursor compound. One common method involves the bromination of 3-methyl-4-[(propan-2-yl)oxy]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding methyl derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis(bromomethyl)-3-methyl-4-[(propan-2-yl)oxy]phenol include:
2,6-Bis(bromomethyl)-4-methylphenol: This compound has a similar structure but lacks the propan-2-yl group, which can affect its reactivity and applications.
2,2-Bis(bromomethyl)-1,3-propanediol: This compound contains bromomethyl groups but has a different core structure, leading to different chemical properties and uses.
Properties
CAS No. |
137958-81-7 |
|---|---|
Molecular Formula |
C12H16Br2O2 |
Molecular Weight |
352.06 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-3-methyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H16Br2O2/c1-7(2)16-11-4-9(5-13)12(15)10(6-14)8(11)3/h4,7,15H,5-6H2,1-3H3 |
InChI Key |
SDKIROAMYSKUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1CBr)O)CBr)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


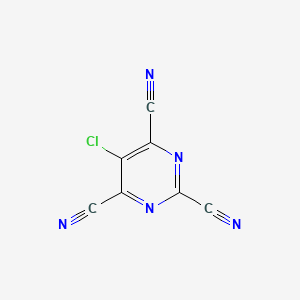
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
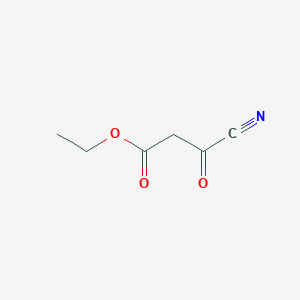
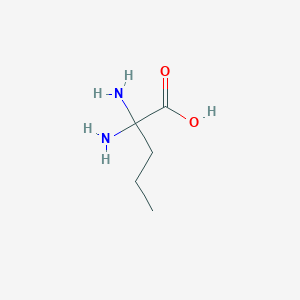
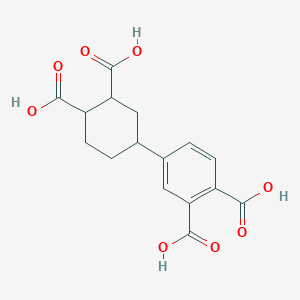

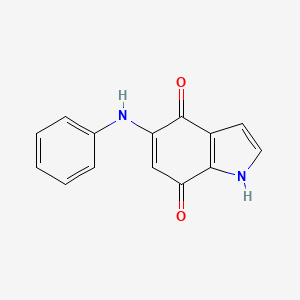

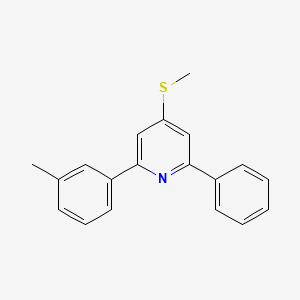
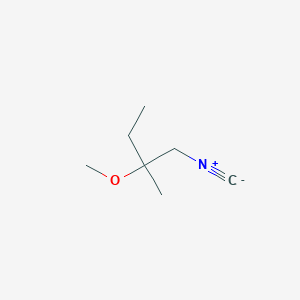
![3-[2-[(Dimethylamino)methyl]phenyl]sulfanylbenzoic acid;hydrochloride](/img/structure/B14287098.png)
